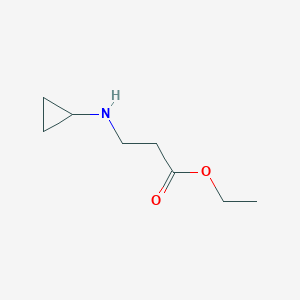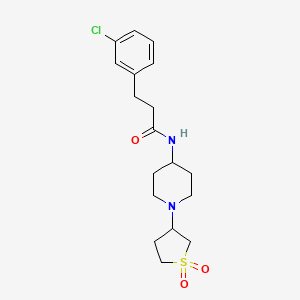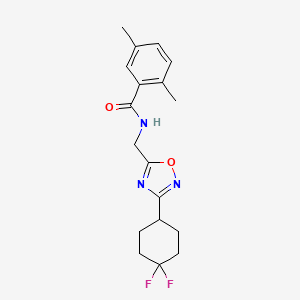![molecular formula C14H23NO4 B2838180 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid CAS No. 2303636-39-5](/img/structure/B2838180.png)
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]acetic acid, is a chemical with the CAS Number 1221715-78-1 . It has a molecular weight of 231.24600 and a molecular formula of C10H17NO5 . It offers promising applications in drug discovery, catalysis, and material science.
Synthesis Analysis
The synthesis of similar spirocyclic compounds has been performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis
The molecular structure of this compound includes a spirocyclic scaffold, which is a distinctive feature of this class of compounds . The spirocyclic structure allows for a wide variation in the spatial disposition of the functional groups .Scientific Research Applications
Organocatalytic Synthesis of Spiro Compounds
The synthesis of spiro compounds, especially spiro[pyrrolidin-3,3'-oxindoles], has significant applications due to their biological activities. A study by Chen et al. (2009) highlights an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This method facilitates the rapid construction of spirooxindole skeletons, which are crucial for medicinal chemistry and diversity-oriented synthesis, suggesting a new avenue for the development of biologically active compounds (Chen et al., 2009).
Complexation Studies with Heavy Lanthanides
Research on the complexation of 1,3-diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (DHPTA) with heavy lanthanides such as Tb3+, Ho3+, and Lu3+ in aqueous solutions has provided insights into their chemical behavior and potential applications in material science. Zhu et al. (2020) investigated these complexes' thermodynamic equilibria using various spectroscopic techniques, offering valuable information for developing new materials and studying lanthanide chemistry (Zhu et al., 2020).
Synthesis of Spirocyclic Compounds
Spirocyclic compounds play a critical role in the development of new pharmaceuticals and materials due to their unique structural properties. Gurry et al. (2015) described a new synthesis approach for spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, highlighting their potential in the creation of novel organic compounds with various applications (Gurry et al., 2015).
Asymmetric Catalysis
The development of asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which are vital in drug development. A study by Čorić and List (2012) introduced confined Brønsted acids based on a C2-symmetric imidodiphosphoric acid motif, enabling catalytic enantioselective spiroacetalization reactions. This innovative approach to catalyst design may significantly impact the synthesis of biologically active compounds with precise chirality (Čorić & List, 2012).
Chemical Transformations and Reactivity Studies
Understanding the reactivity and transformation of specific chemical structures is fundamental to organic synthesis. Studies such as those by Agafontsev and Tkachev (2005, 2006) on the rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes contribute to this knowledge, offering insights into the mechanisms and potential applications of these reactions in synthesizing new chemical entities (Agafontsev & Tkachev, 2005, 2006).
Future Directions
properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-7-9(8-11(16)17)14(10)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVLTOFUGAORNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-pyran-2-one](/img/structure/B2838097.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2838098.png)
![(E)-methyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2838099.png)

![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838101.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2838104.png)
![9-Methyl-N-[3-(2-phenylimidazol-1-yl)propyl]purin-6-amine](/img/structure/B2838106.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2838110.png)


![Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2838118.png)
